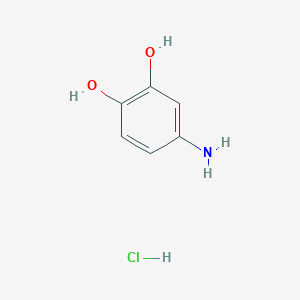

4-Aminobenzene-1,2-diol hydrochloride

Description

Significance and Research Context

The significance of 4-aminobenzene-1,2-diol (B127442) hydrochloride in academic research stems from its dual role as a versatile building block in organic synthesis and as a biologically active molecule. In the realm of synthetic chemistry, it serves as a crucial precursor for the creation of more complex molecules, including chemical intermediates and derivatives. Its functional groups—amino and hydroxyl—allow for a variety of chemical transformations such as oxidation, reduction, and substitution reactions.

In a biological context, this compound has been investigated for its potential pharmacological activities. Notably, it has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. smolecule.com This inhibitory action suggests its potential as a lead compound for the development of novel anti-inflammatory agents. smolecule.com Furthermore, research has explored its effects on cell proliferation, particularly in cancer cell lines.

Scope of Academic Inquiry

The academic inquiry into 4-aminobenzene-1,2-diol hydrochloride is multifaceted, spanning organic chemistry, medicinal chemistry, and materials science. Key areas of investigation include:

Organic Synthesis: Researchers utilize this compound to synthesize a range of derivatives. The amino and hydroxyl groups are reactive sites for various chemical modifications, enabling the construction of diverse molecular architectures. For instance, it can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Pharmaceutical and Biological Research: A significant portion of academic research focuses on the biological activities of this compound. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as breast and prostate cancer cells, without affecting normal cells at similar concentrations. biosynth.com This selectivity highlights its potential as a template for the design of new anticancer agents. Its role as a COX-2 inhibitor is also a major area of study, with research aimed at understanding its mechanism of action and potential therapeutic applications for inflammatory conditions. smolecule.com

Polymer Chemistry: The compound has been explored as a monomer in polymerization reactions. For example, it can be used to create novel polymers with distinct morphologies when polymerized using an initiator like sodium periodate (B1199274). smolecule.com

Analytical Chemistry: The presence of the aromatic amino group allows for its determination using spectrophotometric methods. These methods often involve diazotization of the amino group followed by a coupling reaction to produce a colored azo dye that can be quantified.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClNO₂ |

| Molecular Weight | 161.58 g/mol |

| CAS Number | 4956-56-3 |

| IUPAC Name | 4-aminobenzene-1,2-diol;hydrochloride |

| Synonyms | 4-Aminocatechol hydrochloride, 3,4-Dihydroxyaniline hydrochloride |

Summary of Research Applications for this compound

| Research Area | Application |

|---|---|

| Organic Synthesis | Building block for chemical intermediates and derivatives. |

| Pharmaceuticals | Potential anti-inflammatory agent (COX-2 inhibitor) and anticancer agent. |

| Biological Research | Reagent for staining and detecting biomolecules. |

| Polymer Chemistry | Monomer for the synthesis of novel polymers. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFMRTSLAZDOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509491 | |

| Record name | 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-56-3 | |

| Record name | NSC33028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzene-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Aminobenzene-1,2-diol (B127442) Hydrochloride

The synthesis of 4-Aminobenzene-1,2-diol hydrochloride is primarily achieved through multi-step pathways that manipulate the functional groups on the benzene (B151609) ring. The most common strategies involve the introduction of a nitro group followed by its reduction, often requiring the temporary protection of the reactive hydroxyl groups.

Nitro Reduction-Based Syntheses

A fundamental approach to synthesizing 4-Aminobenzene-1,2-diol is through the reduction of a nitro-substituted catechol precursor. This method hinges on the reliable conversion of a nitro group to an amine.

One documented pathway begins with p-nitrophenol. This starting material is first converted to 2-chloro-4-nitrophenol, which is then hydrolyzed to form 4-nitrocatechol (B145892) (4-nitro-1,2-benzenediol). The crucial step is the subsequent reduction of the nitro group. In a typical procedure, 4-nitrocatechol is treated with zinc dust in the presence of hydrochloric acid and heated under reflux for several hours. This process yields 4-amino-1,2-benzenediol with a reported yield of 75%. chemicalbook.com The final product can then be converted to its hydrochloride salt.

Key Reaction Steps:

Chlorination and hydrolysis of p-nitrophenol to yield 4-nitrocatechol.

Reduction of 4-nitrocatechol using a reducing agent like zinc dust.

Protection-Deprotection Strategies

The high reactivity of the hydroxyl groups in catechol can lead to undesired side reactions during nitration. To circumvent this, protection-deprotection strategies are employed to ensure regioselective nitration at the 4-position. A notable advantage of this method is the potential for high yields and cleaner reactions. google.com

A comprehensive three-step synthesis using this strategy has been developed, starting from catechol: google.compatsnap.com

Protection: The hydroxyl groups of catechol are protected by reacting it with benzyl (B1604629) chloride in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). This reaction forms catechol dibenzyl ether with a high yield of up to 97%. google.compatsnap.com The bulky benzyl groups also direct the subsequent nitration to the desired 4-position. google.com

Nitration: The protected catechol dibenzyl ether is then nitrated using a mixture of nitric acid (HNO₃) and glacial acetic acid, with a catalytic amount of sulfuric acid (H₂SO₄). This step selectively introduces a nitro group at the 4-position, yielding 4-nitrocatechol dibenzyl ether with a yield of 94-97%. google.compatsnap.com

Reduction and Deprotection: The final step involves the simultaneous reduction of the nitro group and the removal of the benzyl protecting groups. This is achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This one-pot reaction is highly efficient, producing the target 4-aminocatechol with a yield of 90-95%. google.compatsnap.com

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

| 1. Protection | Catechol | Benzyl chloride, K₂CO₃, DMF | 125°C, 2h | Catechol dibenzyl ether | 97 |

| 2. Nitration | Catechol dibenzyl ether | 65% HNO₃, Glacial acetic acid, H₂SO₄ (cat.) | Room Temperature, 1.5h | 4-Nitrocatechol dibenzyl ether | 94 |

| 3. Reduction/Deprotection | 4-Nitrocatechol dibenzyl ether | H₂, Pd/C, Ethyl acetate | 35-40°C | 4-Aminocatechol | 90 |

Direct Functionalization Approaches

Direct functionalization of the catechol ring to introduce an amino group at the 4-position presents a more atom-economical approach, though it is chemically challenging. The direct amination of phenols is an area of active research. bohrium.comresearchgate.net These reactions often involve the nucleophilic attack of an amine on an oxidized form of catechol, such as an o-quinone. mdpi.com However, controlling the regioselectivity and preventing polymerization and other side reactions is difficult. The reaction between catechols and amines can be complex, often resulting in a mixture of products. mdpi.com While general methods for the rhodium-catalyzed amination of phenols have been described, their specific application for the direct synthesis of 4-aminobenzene-1,2-diol is not well-established in the reviewed literature. bohrium.comresearchgate.net

Advanced Synthetic Techniques and Reaction Condition Optimization

Efforts to improve the synthesis of this compound focus on enhancing reaction efficiency, selectivity, and sustainability through advanced catalytic methods and process intensification.

Catalytic Methods for Amine Incorporation

Catalysis is central to the efficient synthesis of 4-Aminobenzene-1,2-diol, particularly in the nitro reduction step, which is a form of indirect amine incorporation.

Heterogeneous Catalysis for Nitro Reduction: The reduction of 4-nitrocatechol or its protected derivatives is frequently achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation, enabling the reaction to proceed under mild temperatures and pressures with high yields. google.compatsnap.com Other noble metal catalysts, such as platinum, are also known for their high activity in nitro group hydrogenation. mdpi.com

Alternative Catalytic Systems: Research into the catalytic reduction of nitrophenols, a closely related transformation, has identified various other efficient catalysts. These include systems based on copper nanoparticles, copper ferrite (B1171679) (CuFe₅O₈), and iron oxides, often used with a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.comchemijournal.comlongdom.org These materials offer the advantages of being based on more abundant and less expensive metals. For instance, CuFe₅O₈ has demonstrated the ability to achieve nearly 100% conversion of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in under 9 minutes. mdpi.com

| Catalyst System | Substrate Example | Reducing Agent | Key Advantages |

| Pd/C | 4-Nitrocatechol dibenzyl ether | H₂ | High yield (90-95%), simultaneous deprotection |

| Pt@Co-Al LDH | 4-Nitrophenol | NaBH₄ | High stability and reusability |

| CuFe₅O₈ | 4-Nitrophenol | NaBH₄ | Fast reaction time, based on earth-abundant metals |

Process Intensification for Enhanced Yield and Purity

Process intensification aims to develop more efficient, safer, and sustainable chemical manufacturing processes by integrating operations and using novel equipment. numberanalytics.comnumberanalytics.com While specific studies on the intensified synthesis of this compound are not prominent, the principles can be applied to existing synthetic routes.

Continuous Flow Synthesis: The multi-step synthesis of this compound could be adapted to a continuous flow system. frontiersin.org Flow chemistry, often utilizing microreactors, offers superior heat and mass transfer, which can lead to better reaction control, higher yields, and improved safety, especially for potentially exothermic steps like nitration. frontiersin.orgresearchgate.net For example, a continuous-flow setup could allow for precise temperature control during the nitration of catechol dibenzyl ether, minimizing side product formation. The subsequent hydrogenation step could also be performed in a packed-bed flow reactor containing the solid Pd/C catalyst, allowing for continuous production and easy separation of the catalyst from the product stream. frontiersin.org

Reactive Distillation: This technique combines chemical reaction and separation in a single unit. altlaboratories.com While not directly applicable to the solid-phase catalysis of the final step, it could potentially be explored for earlier steps in related syntheses to improve efficiency.

Scalability Considerations in Industrial Synthesis

The transition of the synthesis of this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of scalability, safety, and economic viability. The primary route for this synthesis involves the reduction of a 4-nitrocatechol precursor. While several methods can achieve this transformation, catalytic hydrogenation has emerged as the most prominent and industrially feasible approach. The scalability of this process, however, is fraught with challenges that primarily revolve around reaction kinetics, heat management, and reactor technology.

A significant hurdle in the large-scale reduction of nitroaromatic compounds is the highly exothermic nature of the reaction. Inadequate heat removal in large batch reactors can lead to a rapid increase in temperature and pressure, creating a risk of thermal runaway and potential explosions. This safety concern is a critical driver for the adoption of advanced reactor technologies and process control strategies in industrial settings.

Furthermore, the choice between batch and continuous flow processing is a pivotal consideration for industrial synthesis. While batch reactors are versatile and easier to set up for smaller quantities, they present considerable challenges for scaling up exothermic reactions. helgroup.com These challenges include poor heat and mass transfer, which can lead to localized "hot spots," byproduct formation, and inconsistent product quality. helgroup.com Additionally, the handling of large volumes of flammable hydrogen gas and powdered catalysts in batch processes introduces significant operational risks. helgroup.com

Continuous flow reactors, particularly packed-bed reactors, offer a compelling alternative for large-scale production. almacgroup.com By providing a high surface-area-to-volume ratio, these systems allow for superior heat and mass transfer, enabling better temperature control and a safer reaction environment. nih.govresearchgate.net In a continuous flow setup, only a small amount of the reactant is under hazardous conditions at any given moment, which inherently mitigates the risks associated with exothermic reactions and the use of compressed hydrogen. helgroup.com This technology facilitates improved interaction between the substrate, hydrogen gas, and the catalyst, often leading to higher throughput and more consistent product quality. almacgroup.com Research has demonstrated that for the hydrogenation of aromatic nitro compounds, continuous flow processes can produce several kilograms of product per day with no detectable genotoxic intermediates, which can be a concern in batch reductions. almacgroup.com

For industrial applications, the use of elemental hydrogen is generally preferred over transfer hydrogenation agents like formic acid, despite the latter avoiding the need for pressurized hydrogen. rsc.orgacs.org This preference is due to factors such as lower cost, better atom economy, and simpler product purification when using elemental hydrogen. acs.org The continuous synthesis of similar compounds, such as 4-aminophenol from 4-nitrophenol, has been successfully demonstrated using elemental hydrogen in continuous flow reactors. acs.org

The following interactive table provides a comparative overview of key parameters for the hydrogenation of a nitroaromatic precursor to an aminophenol derivative in both batch and continuous flow reactor systems, based on findings for structurally similar compounds.

| Parameter | Batch Reactor | Continuous Flow Reactor | Rationale and Findings |

| Heat Transfer | Poor to Moderate | Excellent | Continuous flow reactors have a higher surface-area-to-volume ratio, which allows for more efficient heat dissipation, crucial for managing highly exothermic nitro reductions. helgroup.comresearchgate.net |

| Safety | Higher Risk | Inherently Safer | The small reaction volume in flow reactors minimizes the amount of hazardous material and hydrogen gas present at any one time, reducing the risk of thermal runaway. helgroup.comalmacgroup.com |

| Throughput | Lower | Higher | Continuous processing allows for a steady output of product without the downtime required for charging, heating, cooling, and cleaning associated with batch reactors. helgroup.com Throughput of several kilograms per day has been demonstrated. almacgroup.com |

| Catalyst Handling | Requires filtration | Simplified (packed-bed) | In continuous flow, the catalyst is contained within the reactor, eliminating the need for post-reaction filtration. helgroup.com |

| Process Control | More Complex | More Precise | Flow reactors allow for tighter control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. nih.gov |

| Side Product Formation | Higher Potential | Minimized | Improved process control and efficient heat removal in flow systems reduce the formation of undesirable byproducts, including potentially genotoxic intermediates. almacgroup.comacs.org |

| Scalability | Challenging | More Straightforward | Scaling up continuous flow processes is often more direct than for batch reactors, where heat and mass transfer limitations become more pronounced with increasing volume. nih.govresearchgate.net |

Elucidation of Reaction Mechanisms and Reactivity

Mechanistic Pathways of Oxidation Reactions

The oxidation of 4-Aminobenzene-1,2-diol (B127442) is a facile process that can proceed through several distinct mechanistic pathways, leading to the formation of radical intermediates, quinones, and polymeric structures. The specific outcome is often dependent on the oxidizing agent used and the reaction conditions. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), and sodium periodate (B1199274) (NaIO₄). smolecule.com

Formation of Semiquinone Radical Intermediates

The initial step in the oxidation of catechol derivatives like 4-Aminobenzene-1,2-diol often involves a one-electron transfer, resulting in the formation of a semiquinone radical. This process is a key feature of catechol and hydroquinone (B1673460) chemistry. nih.gov

The mechanism proceeds via the loss of a proton from one of the hydroxyl groups, followed by the removal of an electron by an oxidizing agent. The resulting species is a highly reactive, resonance-stabilized radical. Electron spin resonance (ESR) studies on similar compounds have confirmed that catechols can autoxidize in aqueous solutions to form these semiquinone radicals. nih.gov The presence of the electron-donating amino group at the para-position is expected to influence the stability and reactivity of this radical intermediate. The compound's utility in studies involving free radicals underscores this tendency towards radical formation. smolecule.com

Quinone Generation Processes

Further oxidation of the semiquinone radical intermediate, or a direct two-electron oxidation of the parent diol, leads to the generation of a quinone structure. smolecule.com This transformation is a characteristic reaction of catechols.

Table 1: Common Oxidizing Agents for Quinone Formation

| Oxidizing Agent | Formula |

|---|---|

| Potassium Permanganate | KMnO₄ |

This table presents common reagents used for the oxidation of 4-Aminobenzene-1,2-diol to its corresponding quinone.

Oxidative Polymerization and Coupling Mechanisms

Under specific conditions, the reactive intermediates generated during oxidation (semiquinone radicals and quinones) can undergo polymerization. smolecule.com This process is of significant interest in materials science for the creation of novel polymers.

The polymerization can be initiated by oxidizing agents such as sodium periodate. smolecule.com Research on analogous compounds provides insight into the potential coupling mechanisms. For instance, studies on the oxidative polymerization of aminodiphenylamines suggest that coupling can occur between the nitrogen of one monomer unit and a carbon atom on the aromatic ring of another (N-C coupling). nih.govresearchgate.net For 4-Aminobenzene-1,2-diol, this could involve the coupling of radicals or the reaction of the amine with the generated quinone. The resulting polymers may consist of repeating monomers linked by C-C or C-N bonds. smolecule.com The ratio of oxidant to monomer is a critical parameter that influences the extent of polymerization and the properties of the resulting material. nih.govmdpi.com

Mechanisms of Reduction Reactions

Reduction reactions are primarily relevant to the synthesis of 4-Aminobenzene-1,2-diol hydrochloride from its precursors, rather than reactions of the compound itself.

Transformation of Nitro Precursors

A common and efficient method for synthesizing 4-Aminobenzene-1,2-diol is through the reduction of a nitro-substituted precursor, specifically 4-nitrocatechol (B145892).

This transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). A widely used method for this conversion is catalytic hydrogenation, often employing a palladium-on-carbon (Pd-C) catalyst in the presence of hydrogen gas. researchgate.net The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to nitroso, hydroxylamine, and finally the amine. After the reduction is complete, treatment with hydrochloric acid yields the desired this compound salt.

Table 2: Synthesis via Nitro Precursor Reduction

| Precursor | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 4-Nitrocatechol | Catalytic Hydrogenation | H₂, Pd-C | 4-Aminobenzene-1,2-diol |

This table outlines the typical synthetic route from a nitro precursor.

Reductive Amination Processes

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). harvard.edu In principle, 4-Aminobenzene-1,2-diol could be synthesized from a corresponding dihydroxy-substituted carbonyl compound and an ammonia (B1221849) source.

The mechanism involves two main stages. First, the amine (in this case, ammonia) reacts with the carbonyl group to form a hemiaminal, which then dehydrates to form an imine intermediate. In the second stage, this imine is reduced in situ to the final amine product. organic-chemistry.org A variety of reducing agents can be employed, with modern methods favoring selective reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. harvard.edu

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 4-Aminobenzene-1,2-diol |

| 4-(2-azidoethyl)benzene-1,2-diol |

| 4-aminodiphenylamine |

| 4-nitrocatechol |

| 4-Aminopyrazole-3-ones |

| Ammonia |

| Hydrogen peroxide |

| Hydrochloric acid |

| o-benzoquinone |

| Palladium-on-carbon |

| Potassium permanganate |

| Sodium periodate |

| Sodium triacetoxyborohydride |

Regioselectivity in Electrophilic Aromatic Substitution

The positions at which electrophiles attack the benzene (B151609) ring of this compound are not random. The inherent directing effects of the existing amino and hydroxyl substituents dictate the regiochemical outcome of these reactions. Both the amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. This activation stems from their ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during the reaction.

Furthermore, both -NH₂ and -OH groups are classified as ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. This directorial effect is also a consequence of resonance, where the lone pairs of electrons on the nitrogen and oxygen atoms delocalize into the benzene ring, increasing the electron density at the ortho and para positions.

In the case of 4-Aminobenzene-1,2-diol, the benzene ring is trisubstituted. The interplay of the directing effects of the three activating groups determines the ultimate positions of substitution. The amino group is located at position 4, with the two hydroxyl groups at positions 1 and 2. The available positions for substitution on the ring are C3, C5, and C6.

Based on the individual directing effects:

The amino group (-NH₂) at C4 directs incoming electrophiles to its ortho positions, which are C3 and C5.

The hydroxyl group (-OH) at C1 directs towards its ortho position (C6) and its para position (C4, which is already occupied).

The hydroxyl group (-OH) at C2 directs towards its ortho position (C3) and its para position (C5).

Therefore, positions C3, C5, and C6 are all activated. However, the relative strength of the activating groups and steric hindrance will influence the final product distribution.

Influence of the Amino Group on Substitution Patterns

The amino group is the most powerful activating and directing group among the substituents on the this compound molecule. Its ability to donate its lone pair of electrons into the aromatic ring via resonance is stronger than that of the hydroxyl groups. Consequently, the amino group exerts the dominant influence on the regioselectivity of electrophilic aromatic substitution reactions.

The primary positions for electrophilic attack are ortho to the amino group, at C3 and C5. The hydroxyl groups at C1 and C2 also activate these positions (C3 is ortho to the -OH at C2, and C5 is para to the -OH at C2), reinforcing the directing effect of the amino group. The position C6 is ortho to the hydroxyl group at C1, but it is sterically hindered by the adjacent hydroxyl group at C2.

Detailed research findings on specific electrophilic substitution reactions of this compound illustrate the directing power of the amino group. For instance, in halogenation or nitration reactions, the major products are typically those where substitution has occurred at the positions ortho to the amino group.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Aminobenzene-1,2-diol

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Amino-5-nitrobenzene-1,2-diol and/or 4-Amino-3-nitrobenzene-1,2-diol | The strongly activating and ortho, para-directing amino group directs the incoming nitro group primarily to its ortho positions (C3 and C5). The hydroxyl groups also activate these positions. |

| Halogenation (e.g., Bromination) | Br⁺ | 4-Amino-5-bromobenzene-1,2-diol and/or 4-Amino-3-bromobenzene-1,2-diol | Similar to nitration, the dominant directing effect of the amino group favors substitution at the C3 and C5 positions. |

| Sulfonation | SO₃ | 4-Aminobenzene-1,2-diol-5-sulfonic acid and/or 4-Aminobenzene-1,2-diol-3-sulfonic acid | The bulky sulfonyl group may experience some steric hindrance, but the electronic directing effect of the amino group is expected to be the primary determinant of the substitution pattern. |

| Friedel-Crafts Acylation | RCO⁺ | Complexation of the Lewis acid catalyst with the amino and hydroxyl groups deactivates the ring, often preventing the reaction. If the reaction proceeds, it would likely require protection of the amino group. | The lone pairs on the nitrogen and oxygen atoms coordinate with the Lewis acid catalyst, adding a positive charge to the ring and deactivating it towards electrophilic attack. |

It is important to note that while the amino group is the primary director, the reaction conditions, such as the nature of the electrophile and the solvent used, can influence the ratio of the isomeric products formed. In strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a deactivating and meta-directing group. This would significantly alter the reactivity and regioselectivity of the substitution reaction. However, under typical electrophilic aromatic substitution conditions that are not strongly acidic, the powerful activating and ortho, para-directing effect of the amino group prevails.

Derivatization Chemistry and Functional Group Manipulation

Synthesis of Halogenated Analogs

The introduction of halogen atoms onto the aromatic ring of 4-aminobenzene-1,2-diol (B127442) can significantly alter its electronic, steric, and pharmacokinetic properties. The amino and hydroxyl groups are strong activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. Given that the 1, 2, and 4 positions are already substituted, halogenation is expected to occur at the remaining available positions (3, 5, and 6).

Electrophilic halogenation is a common method for introducing halogens onto an aromatic ring. wikipedia.orglibretexts.org For highly activated rings like catechols and aminophenols, this reaction can often proceed under mild conditions. wikipedia.org Reagents such as chlorine (Cl₂) and bromine (Br₂) can be used, sometimes in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃ to enhance the electrophilicity of the halogen, although the high activation of the substrate may render a catalyst unnecessary. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The reaction of 4-aminobenzene-1,2-diol with a halogenating agent would likely lead to a mixture of mono-, di-, and possibly tri-halogenated products. The exact regioselectivity would depend on the reaction conditions, including the solvent and the nature of the halogenating agent. For instance, bromination of (+)-catechin, a related catechol-containing compound, with bromine or pyridinium (B92312) hydrobromide-perbromide yields a mixture of 6-bromo, 8-bromo, and 6,8-dibromo derivatives. usda.gov This suggests that halogenation of 4-aminobenzene-1,2-diol would similarly occur at the available ring positions adjacent to the activating groups.

Table 1: Potential Halogenated Derivatives of 4-Aminobenzene-1,2-diol

| Derivative Name | Position of Halogen(s) | Potential Synthesis Route |

| 3-Halo-4-aminobenzene-1,2-diol | 3 | Electrophilic halogenation |

| 5-Halo-4-aminobenzene-1,2-diol | 5 | Electrophilic halogenation |

| 6-Halo-4-aminobenzene-1,2-diol | 6 | Electrophilic halogenation |

| 3,5-Dihalo-4-aminobenzene-1,2-diol | 3 and 5 | Electrophilic halogenation |

| 3,6-Dihalo-4-aminobenzene-1,2-diol | 3 and 6 | Electrophilic halogenation |

| 5,6-Dihalo-4-aminobenzene-1,2-diol | 5 and 6 | Electrophilic halogenation |

Preparation of Sulfonated Derivatives

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, which can dramatically increase the water solubility of the compound. The sulfonation of aromatic compounds is a reversible electrophilic aromatic substitution reaction, typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). google.comgoogle.com Other reagents like chlorosulfonic acid can also be employed. google.com

Similar to halogenation, the amino and hydroxyl groups of 4-aminobenzene-1,2-diol are ortho-, para-directing. Therefore, the sulfonic acid group is expected to substitute at the available positions ortho or para to these activating groups. For example, the sulfonation of o-aminophenol with 65% fuming sulfuric acid results in the formation of 4-sulfo-6-aminophenol. google.com This indicates that sulfonation of 4-aminobenzene-1,2-diol would likely yield products with the sulfonic acid group at positions 3, 5, or 6. The reaction conditions, such as temperature and the concentration of the sulfonating agent, would be critical in controlling the extent of sulfonation and the product distribution.

The resulting aminobenzenediol sulfonic acids are zwitterionic compounds, which typically have high melting points and are soluble in water. wikipedia.orgnih.gov These derivatives are valuable as intermediates in the synthesis of dyes and other specialty chemicals. google.com

Table 2: Potential Sulfonated Derivatives of 4-Aminobenzene-1,2-diol

| Derivative Name | Position of Sulfonic Acid Group(s) | Common Sulfonating Agent |

| 4-Aminobenzene-1,2-diol-3-sulfonic acid | 3 | Fuming sulfuric acid (Oleum) |

| 4-Aminobenzene-1,2-diol-5-sulfonic acid | 5 | Concentrated sulfuric acid |

| 4-Aminobenzene-1,2-diol-6-sulfonic acid | 6 | Chlorosulfonic acid |

| 4-Aminobenzene-1,2-diol-3,5-disulfonic acid | 3 and 5 | Fuming sulfuric acid (Oleum) |

Versatile Chemical Modifications via Aromatic Hydroxyl and Amine Groups

The presence of both nucleophilic amine and hydroxyl groups allows for a wide range of derivatization reactions at these sites. ontosight.ai The relative reactivity of these groups can be controlled through careful selection of reaction conditions and the use of protecting groups, enabling selective modifications.

Alkylation: Selective alkylation of either the hydroxyl or amino groups of aminophenols has been demonstrated. umich.eduresearchgate.net O-alkylation can be achieved by first protecting the more nucleophilic amino group, for instance, by forming a Schiff base with an aldehyde like benzaldehyde. The hydroxyl groups can then be alkylated using an alkyl halide in the presence of a base such as potassium carbonate. Subsequent hydrolysis of the imine restores the primary amino group. umich.edu Conversely, N-alkylation can be performed via reductive amination, where the aminophenol is reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165). umich.eduresearchgate.net

Acylation: Both the amino and hydroxyl groups can be acylated using acylating agents such as acid chlorides or anhydrides. For example, N-(3,4-dihydroxyphenyl)-13-methyl-tetradecanamide can be synthesized by reacting 4-amino-1,2-benzenediol with 13-methyltetradecanoyl chloride in the presence of a base. chemicalbook.com The selectivity of acylation can often be controlled by pH; under basic conditions, the phenoxide ions are more nucleophilic, favoring O-acylation, while under neutral or slightly acidic conditions, the amino group is more reactive.

Reactions with Quinones: The catechol moiety of 4-aminobenzene-1,2-diol can be oxidized to form a highly reactive ortho-quinone. nih.gov This oxidation can be achieved using various oxidizing agents. These quinones are potent electrophiles and can undergo Michael-type additions with nucleophiles, including the amine group of another 4-aminobenzene-1,2-diol molecule. nih.govresearchgate.net This reactivity is fundamental to the crosslinking of catechol-containing molecules and the formation of polymeric structures. The reaction between catechols and primary amines is complex and can rapidly produce a multitude of products. nih.govresearchgate.net

Role as Substrate in Biochemical Transformations

4-Aminobenzene-1,2-diol and its derivatives can participate in various enzyme-catalyzed reactions, highlighting their role as substrates in biochemical transformations.

Enzymatic Polymerization: Catechols are known substrates for oxidizing enzymes such as laccases and peroxidases. mdpi.comuminho.ptresearchgate.net These enzymes catalyze the one-electron oxidation of the catechol to a semiquinone radical. These radicals can then undergo non-enzymatic coupling to form polymeric materials. researchgate.net For instance, laccase from Myceliophthora thermophila can polymerize catechol, and this process can be influenced by reaction conditions such as high-pressure homogenization. uminho.ptresearchgate.net This enzymatic polymerization is a key process in the formation of melanin (B1238610) and the sclerotization of insect cuticles. researchgate.net

Enzymatic Oxidation: The oxidation of catechols to ortho-quinones is a critical step in many biological processes. nih.gov These enzymatically generated quinones are electrophilic and can react with biological nucleophiles, including DNA. It has been shown that quinones derived from the enzymatic oxidation of catechol can form depurinating adducts with DNA, which could be a mechanism for chemical carcinogenesis. nih.gov

Metabolism by Dioxygenases: Aromatic compounds can be hydroxylated by Rieske non-heme iron oxygenases, such as naphthalene (B1677914) 1,2-dioxygenase, which catalyze the formation of cis-dihydrodiols. nih.gov While direct evidence for 4-aminobenzene-1,2-diol as a substrate is limited, related compounds are processed by such enzyme systems. Furthermore, cytochrome P450 enzymes are known to catalyze the dehalogenation of 4-halogenated anilines to produce 4-aminophenol (B1666318), indicating that these enzymes can interact with and metabolize substituted aminophenols. nih.gov

Coordination Chemistry and Ligand Metal Interactions

Ligand Characterization of 4-Aminobenzene-1,2-diol (B127442) Hydrochloride

4-Aminobenzene-1,2-diol hydrochloride possesses a unique molecular structure featuring a benzene (B151609) ring substituted with two adjacent hydroxyl (-OH) groups and an amino (-NH2) group. This combination of a catechol moiety and an aniline (B41778) moiety in one molecule defines its character as a versatile ligand in coordination chemistry. The presence of lone pairs of electrons on the two oxygen atoms and the nitrogen atom makes them potential Lewis base sites, capable of donating electron density to a metal center.

The hydrochloride form indicates that the amino group is protonated, which would typically inhibit its coordination. However, in solution and under appropriate pH conditions, the free base form, 4-aminobenzene-1,2-diol, can be readily generated, allowing all three donor sites to participate in metal binding.

The arrangement of the donor atoms allows 4-aminobenzene-1,2-diol to act as a polydentate ligand, meaning it can bind to a central metal atom through two or more donor atoms simultaneously to form a chelate ring. The most prevalent binding mode involves the two adjacent hydroxyl groups of the catechol unit. Upon deprotonation, the resulting catecholate dianion is an exceptionally strong chelating agent for a wide variety of metal ions. This bidentate coordination via the two oxygen atoms forms a stable five-membered ring with the metal center.

The amino group can also participate in coordination, allowing for different binding modes. Depending on the metal ion's size, coordination geometry preference, and the reaction conditions, the ligand can exhibit various denticities.

Interactive Table: Potential Coordination Modes of 4-Aminobenzene-1,2-diol

| Coordination Mode | Denticity | Donor Atoms Involved | Description |

| Catecholate Binding | Bidentate | O, O | The two hydroxyl groups deprotonate to form a catecholate that chelates a metal ion. This is the most common and stable binding mode. |

| Amino-Phenolate Binding | Bidentate | N, O | The amino group and one adjacent deprotonated hydroxyl group coordinate to the metal. This is less common than catecholate binding. |

| Tridentate Binding | Tridentate | N, O, O | All three donor atoms (amino nitrogen and both catecholate oxygens) coordinate to a single metal center. This would require a specific geometry and is more likely with larger metal ions. |

| Bridging Ligand | Polydentate | N, O, O | The ligand coordinates to two or more different metal centers, with the catechol and amino groups binding to separate ions, facilitating the formation of polymers or frameworks. |

Investigations of Metal Complexation

The strong chelating nature of the catechol group drives the complexation of 4-aminobenzene-1,2-diol with a broad spectrum of metal ions. The resulting metallo-complexes can exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion and the ligand-to-metal ratio.

The interaction of 4-aminobenzene-1,2-diol with transition metals has been explored, often drawing parallels from the extensive research on other catechol and aminophenol-based ligands.

Iron (III): Catecholates are renowned for their extremely high affinity for Fe(III) ions, forming intensely colored and highly stable complexes. The interaction is a classic example of a hard Lewis acid (Fe(III)) binding with a hard Lewis base (catecholate). Depending on the stoichiometry, mono-, bis-, and tris-catecholato iron complexes can be formed, [Fe(cat)]+, [Fe(cat)2]−, and [Fe(cat)3]3−, where 'cat' represents the deprotonated 4-aminobenzene-1,2-diol ligand. These complexes are typically octahedral and exhibit charge-transfer transitions that give them their characteristic colors.

Copper (II): Copper(II) readily forms complexes with ligands containing N and O donor atoms. With 4-aminobenzene-1,2-diol, coordination is expected to primarily involve the catechol moiety, leading to square-planar or distorted octahedral complexes. The amino group can either remain as a non-coordinating spectator or participate in binding, influencing the final structure. Studies on similar metal-catechol-(amine) systems have demonstrated the formation of coordination networks with Cu(II), highlighting the ligand's ability to create extended structures.

Aluminum (III): As a hard Lewis acid, Al(III) also forms stable complexes with catecholate ligands. Similar to Fe(III), Al(III) can form octahedral complexes with one, two, or three bidentate catecholate ligands, depending on the pH and stoichiometry of the reaction. These complexes are typically colorless.

Application in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The geometry and connectivity of the organic linker are crucial in determining the final topology and properties of the MOF.

While specific MOFs built exclusively from 4-aminobenzene-1,2-diol are not widely reported, its structural features make it a highly promising candidate for a linker molecule. Amino-functionalized linkers are of significant interest in MOF chemistry because the amino group can serve as a site for post-synthetic modification or can impart basicity to the framework, enhancing properties like selective gas capture. The ability of 4-aminobenzene-1,2-diol to act as a bridging ligand, coordinating to different metal centers through its catechol and amino ends, could give rise to novel framework topologies. For instance, ligands like 2-amino-1,4-benzenedicarboxylic acid are commonly used to synthesize well-known MOFs with metals such as Zn, Cu, Fe, and Al. By analogy, 4-aminobenzene-1,2-diol could be employed to construct functional MOFs.

Catalytic Applications of Formed Metal Complexes

The metal complexes of aminophenol and catechol-type ligands are often redox-active, making them suitable for catalytic applications. The ligand itself can participate in redox processes, and when coordinated to a redox-active metal like copper or iron, the resulting complex can facilitate a range of chemical transformations.

One notable application is in mimicking the activity of certain metalloenzymes. For example, copper complexes with ligands featuring N and O donors have been extensively studied as models for catechol oxidase. This enzyme catalyzes the aerobic oxidation of catechols to their corresponding quinones. A Cu(II) complex of 4-aminobenzene-1,2-diol could potentially catalyze its own oxidation or the oxidation of other catecholic substrates. Furthermore, networks formed from copper, dopamine (B1211576) (a similar catecholamine), and other amines have been shown to possess glutathione (B108866) peroxidase (GPx)-like catalytic activity. This suggests that metal complexes of 4-aminobenzene-1,2-diol could be effective catalysts for various oxidation reactions.

Table: Summary of Potential Catalytic Activities

| Metal Ion | Type of Catalysis | Example Reaction | Reference System |

| Cu(II) | Oxidation / Bio-mimetic | Oxidation of catechols to quinones | Catechol Oxidase Mimicry |

| Cu(II) | Oxidation / Bio-mimetic | Peroxidase-like activity | Glutathione Peroxidase (GPx) Mimicry |

| Fe(III), Cu(II), etc. | General Oxidation | Oxidation of various organic substrates | General aminophenol-metal complexes |

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of this compound

The structural elucidation and characterization of organic compounds are fundamental to ensuring their identity and purity. For this compound, a compound featuring amino and diol functionalities on a benzene ring, a suite of advanced analytical techniques is employed. These methodologies provide unambiguous confirmation of the molecular structure through the analysis of molecular vibrations, nuclear spin states, and mass-to-charge ratios. This article details the application of vibrational spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for the comprehensive characterization of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnumberanalytics.com It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. numberanalytics.com DFT calculations are widely used in organic chemistry to predict a variety of molecular properties, including optimized molecular geometries, energies, and spectroscopic features, often with a high degree of accuracy. numberanalytics.commdpi.com

For 4-Aminobenzene-1,2-diol (B127442) hydrochloride, DFT studies would be instrumental in determining its most stable three-dimensional conformation. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. Such structural parameters are crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. While DFT is a standard method for such analyses, specific computational studies detailing the optimized geometry and electronic properties of 4-Aminobenzene-1,2-diol hydrochloride are not prevalent in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. libretexts.org

Molecular Modeling and Simulations

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful techniques for studying the time-dependent behavior of molecular systems. mdpi.comiaanalysis.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of molecular behavior. biomedgrid.comacs.org This approach is invaluable in pharmaceutical research for exploring drug-receptor interactions, conformational changes, and the stability of chemical compounds in various environments. iaanalysis.comsemanticscholar.org

An MD simulation of this compound could provide insights into its conformational flexibility and its interactions with solvent molecules, such as water. By simulating the molecule over time, researchers could observe its dynamic behavior, including the rotation of functional groups and the formation of transient intermolecular bonds. biomedgrid.com Such simulations are crucial for understanding how the molecule behaves in a biological context, for instance, near a protein active site. Despite the utility of these methods, specific molecular dynamics simulation studies focused on this compound were not identified in the available literature.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The functional groups present in this compound—specifically the two hydroxyl (-OH) groups and the protonated amino (-NH3+) group—are potent donors and acceptors for hydrogen bonds. These interactions are critical in determining the crystal structure and, consequently, the physical properties of the solid state. researchgate.net

Material Science and Polymer Chemistry Applications

Integration into Conductive Polymeric Systems

4-Aminobenzene-1,2-diol (B127442) hydrochloride serves as a monomer for the synthesis of polymers with potential applications in conductive materials. The presence of the aromatic amine and catechol moieties allows it to be incorporated into polymer chains that can support charge transport, making them intrinsically conductive. These polymers are of interest for applications in electronics, sensors, and antistatic coatings.

Chemical oxidative polymerization is a common and effective method for synthesizing conductive polymers from aniline (B41778) and phenol (B47542) derivatives. In this process, a chemical oxidizing agent is used to initiate the polymerization of monomers like 4-Aminobenzene-1,2-diol. The reaction typically proceeds via the formation of radical cations, which then couple to form dimers, oligomers, and ultimately high-molecular-weight polymers.

While specific studies on 4-Aminobenzene-1,2-diol hydrochloride are limited, the polymerization of analogous compounds such as 4-aminodiphenylamine provides insight into the process. The oxidation of these aromatic amines in an acidic medium leads to the formation of semiconducting oligomers. researchgate.netnih.gov The choice of oxidant and the molar ratio of oxidant to monomer are critical parameters that influence the final properties of the polymer, including its molecular weight and electrical conductivity. researchgate.netnih.gov For instance, studies on 4-aminodiphenylamine have shown that the highest conductivity is achieved at a specific oxidant-to-monomer ratio. researchgate.netnih.gov Common oxidizing agents used for such polymerizations include ammonium (B1175870) peroxydisulfate, potassium permanganate (B83412), and hydrogen peroxide. researchgate.netnih.gov

Table 1: Parameters in Chemical Oxidative Polymerization of a Related Aromatic Amine (4-aminodiphenylamine)

| Parameter | Details | Resulting Property | Reference |

|---|---|---|---|

| Monomer | 4-aminodiphenylamine | Forms semiconducting oligomers | researchgate.netnih.gov |

| Oxidant | Ammonium peroxydisulfate | Initiates polymerization | researchgate.netnih.gov |

| Oxidant/Monomer Ratio | Varied from 0.5 to 2.5 | Highest conductivity (2.5 x 10⁻⁴ S cm⁻¹) achieved at a molar ratio of 1.5 | researchgate.netnih.gov |

Role in Molecular Imprinting Technologies

Molecular imprinting is a technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule (the "template"). mdpi.com These molecularly imprinted polymers (MIPs) can exhibit high selectivity and affinity for the template molecule, similar to natural antibodies and enzymes. Amines are frequently used as templates in the synthesis of MIPs for applications in separations, sensors, and drug delivery. mdpi.comnih.gov

Given its structure, this compound possesses the necessary functional groups—an amino group and two hydroxyl groups—to act as an effective template molecule. These groups can form non-covalent interactions (e.g., hydrogen bonds, ionic interactions) with functional monomers during the pre-polymerization stage. After polymerization with a cross-linker, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the original 4-Aminobenzene-1,2-diol molecule. This allows the MIP to selectively re-bind the target compound from a complex mixture.

Table 2: Typical Components in a Molecularly Imprinted Polymer (MIP) System

| Component | Role | Example |

|---|---|---|

| Template | The molecule to be recognized | This compound |

| Functional Monomer | Interacts with the template | Methacrylic acid |

| Cross-linker | Forms the rigid polymer matrix | Ethylene glycol dimethacrylate |

| Initiator | Starts the polymerization process | Azobisisobutyronitrile (AIBN) |

Development of Catalytic Materials

The functional groups of this compound make it a versatile building block for the synthesis of novel catalytic materials. The catechol moiety is known for its ability to chelate or form complexes with a wide range of metal ions. This property can be exploited to create metal-organic frameworks (MOFs) or to immobilize metal catalysts onto polymer supports. These materials can then function as heterogeneous catalysts in various chemical transformations, offering advantages such as easy separation and recyclability.

Furthermore, the amine group can be functionalized or used as an anchoring point to attach the molecule to a solid support, such as a polymer monolith. mdpi.com For example, related amine-containing compounds like 4-amino-TEMPO have been successfully immobilized on polymer monoliths to create highly efficient and recyclable catalysts for the oxidation of alcohols. mdpi.com The incorporation of molecules like 4-Aminobenzene-1,2-diol into larger structures, such as porphyrins, can also yield bifunctional catalysts that combine different catalytic activities in a single molecule. nih.gov

Intermediate in the Synthesis of Dyes and Pigments

Historically and currently, this compound serves as a crucial intermediate in the chemical industry for the production of a variety of dyes and pigments. smolecule.com Its aromatic amine group is readily converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.

The resulting diazonium salt is highly reactive and can undergo a coupling reaction with an electron-rich aromatic compound (a coupling agent), such as a phenol or another aniline derivative. This "azo coupling" reaction forms an azo compound (R-N=N-R'), which is characterized by the presence of the -N=N- functional group. Azo compounds are intensely colored and constitute the largest and most versatile class of synthetic organic dyes. The specific color of the dye can be tuned by changing the substituents on the aromatic rings of the diazonium salt and the coupling component.

Table 3: General Steps for Azo Dye Synthesis Using an Aromatic Amine Intermediate

| Step | Process | Reagents | Conditions |

|---|---|---|---|

| 1. Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0-5 °C |

Investigations into Molecular and Cellular Biological Interactions

Enzyme Interaction Studies

4-Aminobenzene-1,2-diol (B127442) hydrochloride, also known as 4-aminocatechol hydrochloride (4ABAH), has been identified as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The mechanism of action involves the compound's ability to interfere with the enzymatic activity of COX-2, which in turn reduces the synthesis of prostaglandins. Prostaglandins are key mediators involved in inflammatory processes and pain signaling. By inhibiting COX-2, 4-Aminobenzene-1,2-diol hydrochloride exerts anti-inflammatory effects, positioning it as a compound of interest for the development of anti-inflammatory therapeutic agents.

Research has also indicated that this compound can inhibit cell proliferation in certain carcinoma cell lines, a biological activity that is consistent with the known roles of COX-2 in cancer pathology.

Table 1: Summary of COX-2 Modulation by this compound

| Interaction Type | Target Enzyme | Mechanism of Action | Biological Outcome |

| Inhibition | Cyclooxygenase-2 (COX-2) | Reduces production of prostaglandins | Anti-inflammatory effects |

4-Aminobenzene-1,2-diol has been characterized as a phenol (B47542) derivative that exhibits inhibitory activity against matrix metalloproteinases (MMPs). usbio.netcymitquimica.comusbio.netlookchem.comguidechem.com MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. The inhibition of these enzymes is a significant area of research, particularly in contexts where excessive MMP activity contributes to pathology. While the compound is noted for this inhibitory potential, detailed mechanistic studies from the available research on how it specifically interacts with the active sites of different MMPs are not extensively elaborated. A 2011 study published in Archiv der Pharmazie has been cited in relation to this activity. cymitquimica.com

4-Aminobenzene-1,2-diol (3,4-dihydroxyaniline) is recognized as a substrate for several enzymatic reactions, particularly those involving oxidation. It has been utilized in kinetic analyses of Rieske oxygenases, such as TsaM, which are enzymes that catalyze monooxygenation and dioxygenation reactions on aromatic compounds. nih.gov

Furthermore, the compound is an intermediate in microbial degradation pathways. For instance, in Pseudomonas capeferrum TDA1, 4-aminocatechol is formed during the breakdown of 2,4-diaminotoluene (B122806) and subsequently undergoes extradiol ring cleavage by a dioxygenase enzyme. nih.govnih.gov Similarly, the enzyme salicylate (B1505791) hydroxylase (ShyA) from Aspergillus niger can convert 4-aminosalicylic acid into 4-aminocatechol. nih.gov These interactions confirm its role as a substrate for various oxidoreductase enzymes involved in the biotransformation of aromatic molecules.

Table 2: 4-Aminobenzene-1,2-diol as an Enzymatic Substrate

| Enzyme/Enzyme Class | Organism/System | Reaction Type |

| Rieske Oxygenase (TsaM) | N/A (Kinetic Study) | Oxygenation |

| Dioxygenase | Pseudomonas capeferrum TDA1 | Extradiol Ring Cleavage |

| Salicylate Hydroxylase (ShyA) | Aspergillus niger | Decarboxylation/Hydroxylation |

Mechanistic Studies of Antimicrobial Actions

While some aniline (B41778) and catechol derivatives are explored for antimicrobial properties, the specific mechanistic actions of this compound are a subject of detailed investigation. ontosight.aiontosight.ai

Research into the bacterium Pseudomonas capeferrum TDA1 has revealed a complex interaction between the degradation of related aromatic compounds and biofilm regulation. When this bacterium was cultured in the presence of 2,4-diaminotoluene, a compound that degrades into 4-aminocatechol, a significant upregulation of genes involved in biofilm formation was observed. nih.gov Notably, genes within the alg operon, which is responsible for producing the exopolysaccharide alginate, a critical component of the Pseudomonas biofilm matrix, were highly expressed. nih.gov This finding suggests that the presence of 4-aminocatechol or its precursors may trigger a stress response in the bacterium, leading to an increase in the expression of genes associated with the formation of protective biofilms rather than an inhibition of these pathways. nih.govnih.gov

In the same transcriptomic study of Pseudomonas capeferrum TDA1, exposure to 2,4-diaminotoluene also led to the high expression of numerous genes associated with bacterial motility. nih.gov Bacterial motility is a crucial factor in processes such as initial surface colonization, which often precedes biofilm formation. The observed upregulation of motility-related genes in response to a precursor of 4-aminocatechol indicates that the compound may be involved in modulating bacterial behaviors related to movement and environmental navigation, potentially as part of a broader cellular stress response. nih.gov

Table 3: Gene Expression Changes in P. capeferrum TDA1 in Response to a 4-Aminocatechol Precursor

| Cellular Process | Gene/Operon Mentioned | Observed Effect | Reference |

| Biofilm Formation | alg operon | Upregulation of expression | nih.gov |

| Bacterial Motility | Motility-related genes | Upregulation of expression | nih.gov |

Modulation of Extracellular Polysaccharide Production

Extracellular polysaccharides (EPS) are biopolymers secreted by microorganisms that play crucial roles in forming protective biofilms and mediating interactions with the environment. An extensive review of scientific literature reveals a notable absence of studies specifically investigating the effects of this compound on the production of these polysaccharides by bacteria or other microorganisms. Consequently, there is no available data to suggest that this compound modulates EPS synthesis or secretion. Further research is required to determine if any such interaction exists.

Antioxidant Mechanisms and Free Radical Scavenging Capacity

Phenolic compounds, particularly those with catechol (1,2-dihydroxybenzene) structures, are recognized for their antioxidant properties. This activity is primarily due to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cellular components. This compound, also known as 4-aminocatechol hydrochloride, possesses this catechol moiety, suggesting it has the potential to act as a free radical scavenger.

However, a detailed search of scientific databases and research articles did not yield specific studies that have quantified the free radical scavenging capacity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. As a result, there is no empirical data available to present in tabular format regarding its specific antioxidant efficacy, such as IC50 values. While the chemical structure is indicative of potential antioxidant activity, dedicated experimental investigation is needed to confirm and quantify this property.

Research on Cellular Proliferation Modulation in In Vitro Models

The effect of chemical compounds on cellular proliferation is a critical area of research, particularly in the context of developing new therapeutic agents. In vitro assays using various cell lines are standard methods to assess a compound's potential to inhibit or promote cell growth.

Despite a thorough review of the available scientific literature, no studies were found that specifically report on the in vitro evaluation of this compound's effect on the proliferation of any cell lines. Therefore, there is no data available to create tables of research findings, such as IC50 values, which would quantify its cytotoxic or anti-proliferative effects. The potential impact of this compound on cellular proliferation remains an uninvestigated area of its biological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.